molecular formula C6H6FNO3S B13520614 4-Fluoro-2-hydroxybenzenesulfonamide

4-Fluoro-2-hydroxybenzenesulfonamide

Cat. No.: B13520614
M. Wt: 191.18 g/mol
InChI Key: YEHIWGDWSUMXRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S and a molecular weight of 191.18 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyl group, and a sulfonamide group attached to a benzene ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluorophenol with chlorosulfonic acid to form 4-fluoro-2-hydroxybenzenesulfonyl chloride, which is then reacted with ammonia or an amine to yield the desired sulfonamide .

Industrial Production Methods

Industrial production of 4-Fluoro-2-hydroxybenzenesulfonamide follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-fluoro-2-sulfobenzoquinone, while reduction of the sulfonamide group can produce 4-fluoro-2-hydroxybenzenamine .

Scientific Research Applications

4-Fluoro-2-hydroxybenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, forming a coordination bond with the zinc ion in the enzyme’s active site. This binding inhibits the enzyme’s activity by preventing the substrate from accessing the active site .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-hydroxybenzenesulfonyl chloride
  • 4-Fluoro-2-hydroxybenzenamine
  • 4-Fluoro-2-sulfobenzoquinone

Uniqueness

4-Fluoro-2-hydroxybenzenesulfonamide is unique due to the presence of both a fluorine atom and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits higher stability and specificity in its interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H6FNO3S

Molecular Weight

191.18 g/mol

IUPAC Name

4-fluoro-2-hydroxybenzenesulfonamide

InChI

InChI=1S/C6H6FNO3S/c7-4-1-2-6(5(9)3-4)12(8,10)11/h1-3,9H,(H2,8,10,11)

InChI Key

YEHIWGDWSUMXRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)S(=O)(=O)N

Origin of Product

United States

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